molecular formula C16H21NO3 B2523273 (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid CAS No. 2096396-53-9

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid

Cat. No. B2523273
CAS RN: 2096396-53-9
M. Wt: 275.348
InChI Key: AFJZBKCVTJEJIF-LSDHHAIUSA-N
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Description

The compound “(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid” is a complex organic molecule. It likely contains a cyclopentyl group (a five-membered carbon ring), a phenyl group (a six-membered carbon ring), and a morpholine group (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom). The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the attachment of the phenyl and cyclopentyl groups, and the introduction of the carboxylic acid group. Unfortunately, without specific research or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would likely be quite complex. It would feature several different types of chemical bonds and functional groups, and its 3D shape would be determined by the orientations of these groups in space .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylic acid group might be expected to undergo reactions typical of carboxylic acids, such as condensation with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid might make it more soluble in polar solvents .

Mechanism of Action

Without specific context or research, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on synthesizing it efficiently and characterizing its physical and chemical properties .

properties

IUPAC Name

(2R,3S)-4-cyclopentyl-3-phenylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(19)15-14(12-6-2-1-3-7-12)17(10-11-20-15)13-8-4-5-9-13/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJZBKCVTJEJIF-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCOC(C2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CCO[C@H]([C@@H]2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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